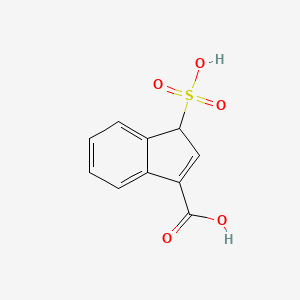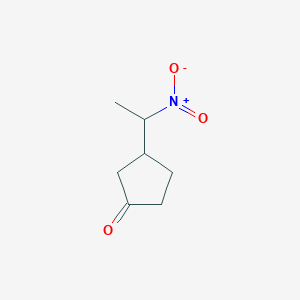
3-(1-Nitroethyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Nitroethyl)cyclopentan-1-one is an organic compound with the molecular formula C7H11NO3 It is a derivative of cyclopentanone, where a nitroethyl group is attached to the third carbon of the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Nitroethyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the nitration of cyclopentanone derivatives. The reaction typically requires the use of nitric acid and a suitable solvent under controlled temperature conditions to ensure the selective formation of the nitroethyl group at the desired position on the cyclopentanone ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3-(1-Nitroethyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while oxidation can produce nitroso derivatives .
Scientific Research Applications
3-(1-Nitroethyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Nitroethyl)cyclopentan-1-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the cyclopentanone ring can undergo various transformations. These interactions can modulate biological pathways and chemical processes, making the compound useful in diverse applications .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: The parent compound, which lacks the nitroethyl group.
3-(1-Aminoethyl)cyclopentan-1-one: A reduced form where the nitro group is converted to an amine.
3-(1-Nitroethyl)cyclohexan-1-one: A similar compound with a six-membered ring instead of a five-membered ring.
Uniqueness
3-(1-Nitroethyl)cyclopentan-1-one is unique due to the presence of both a nitro group and a cyclopentanone ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
127129-72-0 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-(1-nitroethyl)cyclopentan-1-one |
InChI |
InChI=1S/C7H11NO3/c1-5(8(10)11)6-2-3-7(9)4-6/h5-6H,2-4H2,1H3 |
InChI Key |
PRPVDGJMUOTRMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(=O)C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


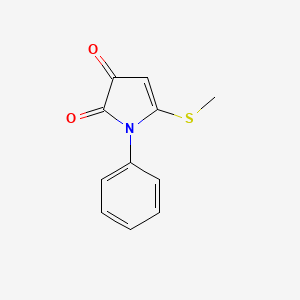
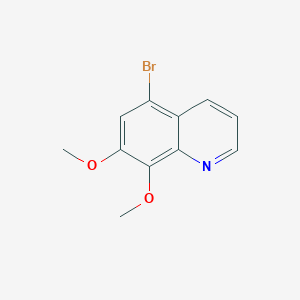
![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
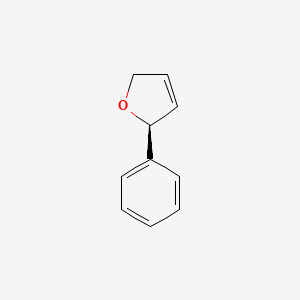
![2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14278981.png)
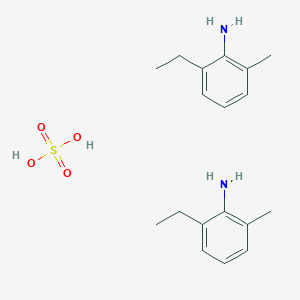

![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)
